molecular formula C7H15Cl2N B1280536 2-(Chloromethyl)-1-methylpiperidine hydrochloride CAS No. 27483-92-7

2-(Chloromethyl)-1-methylpiperidine hydrochloride

Cat. No.: B1280536
CAS No.: 27483-92-7
M. Wt: 184.1 g/mol
InChI Key: AZZOFXGSQFRBCS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methylpiperidine hydrochloride is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a chloromethyl group attached to the second carbon of the piperidine ring and a methyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methylpiperidine hydrochloride typically involves the chloromethylation of 1-methylpiperidine. One common method is the reaction of 1-methylpiperidine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are essential to scale up the synthesis while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methylpiperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylpiperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as methanol or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted piperidines depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include reduced piperidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-1-methylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methylpiperidine hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property makes it useful in the study of enzyme mechanisms and as a tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride

Uniqueness

2-(Chloromethyl)-1-methylpiperidine hydrochloride is unique due to its specific structure, which combines the piperidine ring with a chloromethyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers unique opportunities for the synthesis of piperidine-based molecules and the study of their chemical and biological properties.

Properties

IUPAC Name

2-(chloromethyl)-1-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-9-5-3-2-4-7(9)6-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZOFXGSQFRBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505502
Record name 2-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27483-92-7
Record name 2-(Chloromethyl)-1-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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